![molecular formula C17H15BrN2O3S B6038492 N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6038492.png)
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, also known as BTA-EG6, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-EG6 is a small molecule inhibitor of the protein-protein interaction between Bcl-2 and Bak, which has been identified as a promising target for cancer therapy.
Mecanismo De Acción
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide binds to a hydrophobic pocket on the surface of Bcl-2, which is critical for its interaction with Bak. This binding disrupts the interaction between Bcl-2 and Bak, leading to the activation of the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential applications in combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is that it selectively targets the Bcl-2/Bak interaction, which is critical for the regulation of apoptosis. This selectivity may reduce the potential for off-target effects and toxicity. However, one limitation of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is that it may not be effective in all types of cancer, as the dysregulation of the Bcl-2/Bak interaction is not a universal feature of cancer cells.
Direcciones Futuras
There are several future directions for research on N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide. One area of focus is the development of more potent and selective inhibitors of the Bcl-2/Bak interaction. In addition, the combination of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the identification of biomarkers that predict response to N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide may help to identify patients who are most likely to benefit from this therapy.
Métodos De Síntesis
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide involves several steps, including the preparation of 6-bromo-1,3-benzothiazole-2-amine and 3,4-dimethoxyphenylacetic acid, followed by the coupling of these two compounds using standard peptide coupling reagents. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in cancer therapy. The protein-protein interaction between Bcl-2 and Bak is critical for the regulation of apoptosis, or programmed cell death, and dysregulation of this interaction has been implicated in the development and progression of many types of cancer. N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to selectively disrupt this interaction, leading to apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-22-13-6-3-10(7-14(13)23-2)8-16(21)20-17-19-12-5-4-11(18)9-15(12)24-17/h3-7,9H,8H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJAWYYSJSMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.